Gadolinium(3+);triacetate;tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadolinium(3+);triacetate;tetrahydrate is not directly mentioned in the provided papers, but we can infer its properties and relevance from the studies on similar gadolinium complexes. Gadolinium complexes are of significant interest due to their applications in medical imaging, particularly as contrast agents in magnetic resonance imaging (MRI). The papers provided discuss various gadolinium complexes, their synthesis, structure, and potential applications in medical diagnostics and treatment.

Synthesis Analysis

The synthesis of gadolinium complexes often involves the reaction of gadolinium salts with organic ligands. For instance, the reaction of gadolinium ethylenediaminetetraacetates with phosphorous acid leads to the formation of mixed-ligand polymeric and dimeric complexes . Another study reports the synthesis of a new gadolinium acid diphosphate tetrahydrate, which crystallizes in the monoclinic system . These synthesis methods are crucial for creating complexes with specific properties for desired applications.

Molecular Structure Analysis

The molecular structure of gadolinium complexes is characterized using techniques such as single crystal X-ray diffraction, FT-IR, ESI-MS, and thermogravimetric analysis. For example, the gadolinium ethylenediaminetetraacetate complexes are octa-coordinated by EDTA and phosphite ions, forming one-dimensional chains or dimeric octatomic rings . The tetraaqua[2,6-diacetylpyridinebis(semicarbazone)]-gadolinium(III) trinitrate complex is nine-coordinate with a pseudo-tricapped trigonal prismatic geometry . These structural details are essential for understanding the behavior and efficacy of the complexes in their applications.

Chemical Reactions Analysis

The reactivity of gadolinium complexes in solution is an important aspect of their behavior. For instance, the gadolinium ethylenediaminetetraacetate complexes dissociate to monomeric units in aqueous solution . The stability and reactivity of these complexes in different environments are critical for their safe and effective use as MRI contrast agents or in other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of gadolinium complexes, such as solubility, magnetic behavior, and thermal stability, are investigated to determine their suitability for various applications. Gadolinium complexes are generally very soluble in water, which is advantageous for biomedical applications . The magnetic behavior of some gadolinium complexes indicates weak antiferromagnetic interactions, which is relevant for their function as MRI contrast agents . Thermal analysis shows that dehydration and decomposition of these complexes occur at high temperatures .

科学的研究の応用

-

Bioactive Glasses

- Field : Material Science

- Application : Gadolinium (III)-containing silicate bioactive glasses are synthesized and used for their physical, mechanical, elastic and radiation attenuation properties .

- Method : The glasses are synthesized by sol–gel method and subsequently die pressed to fabricate disc-shape glass samples. Sintering is performed at 690 °C for 1 h in air atmosphere .

- Results : An increase in bulk density and in compressive strength was obtained as the gadolinium (III) concentration was increased. The addition of Gadolinium (III) improved the gamma-ray attenuation qualities of bioactive glass samples .

-

Medical Imaging

- Field : Medical Imaging

- Application : Gadolinium (III) serves as the central ion in chelates administered intravenously to patients as a contrast agent in magnetic resonance imaging .

- Method : Gd-chelates are administered intravenously to patients .

- Results : Gd-chelates have been used for more than thirty years. There has been an increasing awareness of Gd-retention in the body, even in patients without renal dysfunction .

-

Phantom Study in PET-MR Imaging

- Field : Medical Imaging

- Application : Gadolinium-based MR contrast agents are used in phantom studies for PET-MR imaging .

- Method : The contrast agents are used in an experimental setup to study their effect on PET attenuation coefficients and PET quantification .

- Results : The study helps in understanding the impact of gadolinium-based MR contrast agents on PET-MR imaging, particularly in cardiac studies .

-

Magnetic Resonance Imaging-Guided Radiotherapy

- Field : Radiotherapy

- Application : Gadolinium-doped carbon dots are engineered for magnetic resonance imaging-guided radiotherapy of tumors .

- Method : The carbon dots doped with gadolinium are used in an experimental setup to guide radiotherapy .

- Results : The study helps in improving the precision and effectiveness of radiotherapy for tumor treatment .

-

Semiconductor Fabrication

-

Nuclear Reactor Shielding

- Field : Nuclear Engineering

- Application : Gadolinium is used in nuclear reactor shielding due to its high neutron absorption cross-section .

- Method : Gadolinium is incorporated into the shielding material used in nuclear reactors .

- Results : The use of gadolinium improves the safety and efficiency of nuclear reactors .

-

Preparation of Complexes

- Field : Chemistry

- Application : Gadolinium acetate is used in the preparation of complexes .

- Method : The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .

- Results : The preparation of these complexes can be used for further chemical reactions or studies .

-

Material Science

- Field : Material Science

- Application : Gadolinium (III) Acetate Tetrahydrate is used in the preparation of high purity, submicron and nanopowder forms .

- Method : The specific method of preparation is not mentioned, but it typically involves chemical reactions under controlled conditions .

- Results : The resulting materials can be used in various applications, including electronics and optics .

-

Ferromagnetism Studies

- Field : Material Science

- Application : Polynuclear and Polymeric Gadolinium Acetate Derivatives with Large Magnetocaloric Effect .

- Method : The specific method of preparation and study is not mentioned, but it typically involves chemical reactions and physical measurements .

- Results : The study of these materials can provide valuable insights into the magnetocaloric effect, which has applications in magnetic refrigeration .

Safety And Hazards

Gadolinium(3+);triacetate;tetrahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

特性

IUPAC Name |

gadolinium(3+);triacetate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKMIURLGRBLPQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

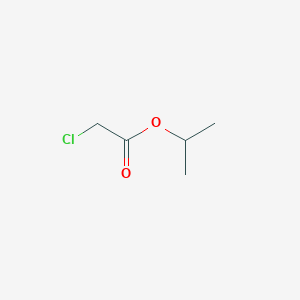

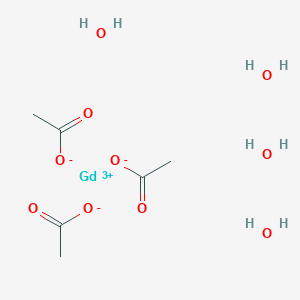

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17GdO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633449 |

Source

|

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium(3+);triacetate;tetrahydrate | |

CAS RN |

15280-53-2 |

Source

|

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)